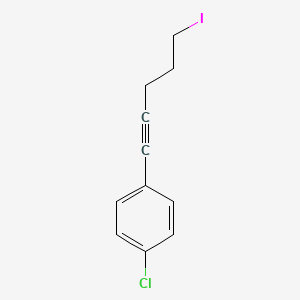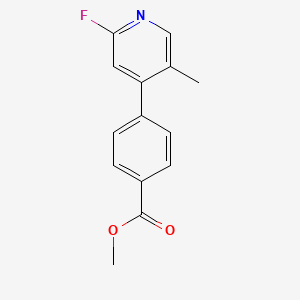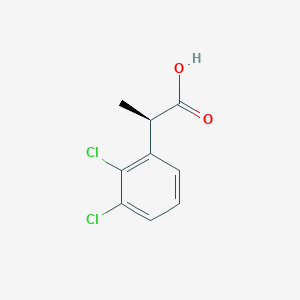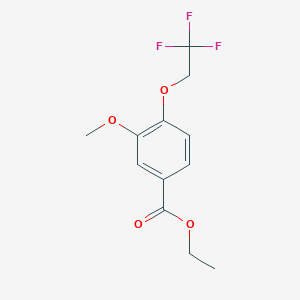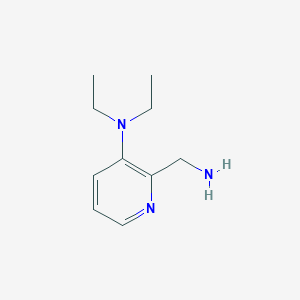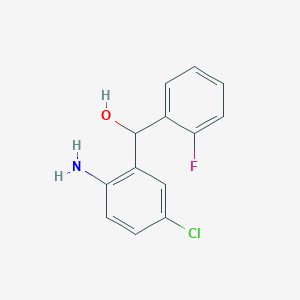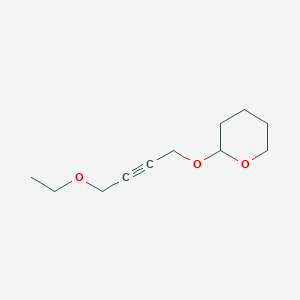![molecular formula C14H20N2O4S B8318005 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid](/img/structure/B8318005.png)
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid
Overview
Description
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid is a chemical compound that features a thiophene ring substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling with Thiophene: The protected piperazine is then coupled with a thiophene-2-carboxylic acid derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the active piperazine moiety.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid
- 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid
Uniqueness
5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a Boc-protected piperazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C14H20N2O4S |
|---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11-5-4-10(21-11)12(17)18/h4-5H,6-9H2,1-3H3,(H,17,18) |
InChI Key |
SMMPTNZBLUJCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
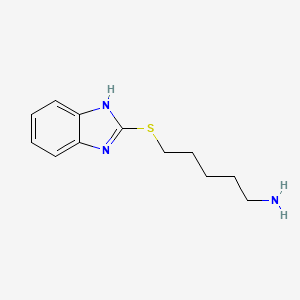
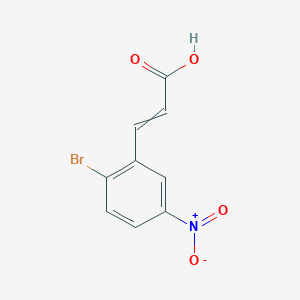
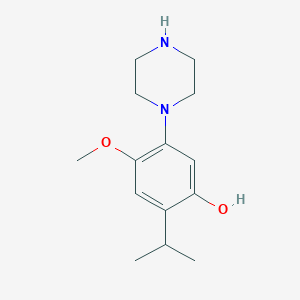

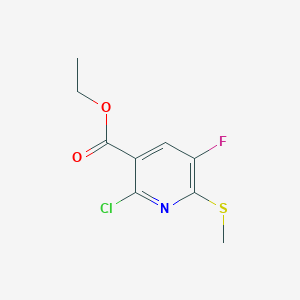
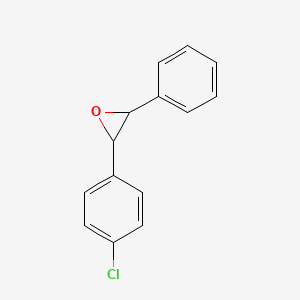
![6-(6-{[(Benzyloxy)carbonyl]amino}hexanamido)hexanoic acid](/img/structure/B8317961.png)
